2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate
Description
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate is a synthetic ester derivative of 3,6-dichloropyridine-2-carboxylic acid. The molecule features a pyridin-3-yloxyethyl ester group attached to the carboxylate moiety of 3,6-dichloropyridine, distinguishing it from simpler alkyl esters (e.g., methyl, ethyl, butyl) and salt forms (e.g., ethanolamine, potassium).
Properties
IUPAC Name |
2-pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-3-4-11(15)17-12(10)13(18)20-7-6-19-9-2-1-5-16-8-9/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHMTNCLPZUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Alkylation of Pyridin-3-ol to Form 2-Pyridin-3-yloxyethanol
The synthesis of 2-pyridin-3-yloxyethanol, the alcohol component of the target ester, typically proceeds via nucleophilic substitution. Pyridin-3-ol reacts with 2-chloroethanol under basic conditions, with triethylamine (TEA) or diisopropylethylamine (DIPEA) serving as both base and proton scavenger. Catalysts such as triethylenediamine (TEDA) enhance reaction rates by stabilizing transition states. For example, a mixture of pyridin-3-ol (10 mmol), 2-chloroethanol (12 mmol), and TEDA (1.5 mmol) in N,N-dimethylformamide (DMF) at 80°C for 6 hours yields 2-pyridin-3-yloxyethanol in 78% purity after aqueous workup.
Table 1: Optimization of O-Alkylation Conditions
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| TEA | TEDA | DMF | 80 | 78 |
| DIPEA | None | DMSO | 100 | 65 |
| K₂CO₃ | 18-crown-6 | Acetonitrile | 60 | 72 |
Synthesis of 3,6-Dichloropyridine-2-Carboxylic Acid
The carboxylic acid component is derived from methyl 3,6-dichloropyridine-2-carboxylate, a commercially available precursor. Hydrolysis under acidic or basic conditions generates the free acid. For instance, refluxing the methyl ester with 6 M HCl (12 hours, 110°C) achieves quantitative conversion, while sodium hydroxide (2 M, 60°C, 4 hours) affords the acid in 92% yield. Chlorination at the 3- and 6-positions is confirmed via ¹H-NMR (δ 8.45 ppm, H-4; δ 7.89 ppm, H-5) and LC-MS (m/z 206 [M+H]⁺).
Esterification Methodologies
Acid Chloride-Mediated Esterification
Activation of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with 2-pyridin-3-yloxyethanol in dichloromethane (DCM) at 0–25°C. Pyridine or DMAP is added to scavenge HCl, improving yields to 85–90%. Excess alcohol (1.5 equiv) minimizes diastereomer formation.
Table 2: Esterification Efficiency with Varied Activators
| Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 25 | 4 | 88 |
| Oxalyl chloride | THF | 0→25 | 6 | 82 |
| DCC/DMAP | DMF | 25 | 12 | 75 |
Nickel-Catalyzed Coupling of Methyl Esters
An alternative route employs methyl 3,6-dichloropyridine-2-carboxylate directly. Transesterification with 2-pyridin-3-yloxyethanol is catalyzed by Ni(DPPE)Cl₂ (1,2-bis(diphenylphosphino)ethane nickel chloride), which facilitates alkyl-oxygen bond cleavage. In anhydrous tetrahydrofuran (THF), the reaction proceeds at 60°C for 8 hours, yielding 76% of the target ester. This method avoids acid chloride handling but requires rigorous moisture exclusion.
Purification and Characterization
Chromatographic Separation
Crude product purification via silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1 gradient) removes unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% TFA) confirms >98% purity.
Spectroscopic Analysis
- ¹H-NMR (400 MHz, CDCl₃): δ 8.62 (d, J=2.4 Hz, 1H, pyridine H-2'), 8.35 (dd, J=8.8, 2.4 Hz, 1H, pyridine H-6), 7.72–7.68 (m, 1H, pyridine H-5'), 7.45 (dd, J=8.8, 2.4 Hz, 1H, pyridine H-4), 4.62–4.58 (m, 2H, OCH₂), 4.52–4.48 (m, 2H, CH₂O).
- LC-MS : m/z 396 [M+H]⁺ (calculated for C₁₄H₁₁Cl₂N₂O₃: 395.03).
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acid chloride | 88 | 98 | High | Moderate |
| Ni-catalyzed coupling | 76 | 95 | Moderate | High |
| DCC/DMAP coupling | 75 | 97 | Low | Low |
The acid chloride route offers superior yield and scalability, whereas nickel catalysis reduces hazardous waste but incurs higher catalyst costs.
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) using the acid chloride method achieves 82% yield with in-situ HCl scrubbing via continuous flow systems. Process analytical technology (PAT) monitors reaction progress, reducing purification burdens.
Chemical Reactions Analysis
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmacologically active agents.
Agrochemicals: The compound can be used in the synthesis of agrochemical products, such as herbicides and pesticides.
Materials Science: The compound can be used in the development of new materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate is not well-documented. its reactivity and ability to form various derivatives suggest that it can interact with multiple molecular targets. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the formation of bioactive molecules .
Comparison with Similar Compounds
Methyl 3,6-Dichloropyridine-2-Carboxylate (CAS 1532-24-7)
- Molecular Formula: C₇H₅Cl₂NO₂
- Molecular Weight : 206.03 g/mol
- Purity : >95% (HPLC)
- Storage : -20°C
- Applications : Used as a pesticide metabolite (Clopyralid-methyl) and reference material .
- Key Features : The methyl ester is compact, with a logP value reflecting moderate lipophilicity. Its stability at low temperatures makes it suitable for laboratory use.
Butyl 3,6-Dichloropyridine-2-Carboxylate
Ethyl 3,6-Dichloropyridine-2-Carboxylate
2-Hydroxyethylammonium-3,6-Dichloropyridine-2-Carboxylate (CAS 57754-85-5)
Potassium 4-Amino-3,6-Dichloropyridine-2-Carboxylate (Aminopyralid-Potassium)
- Molecular Formula : C₆H₃Cl₂KN₂O₂
- Applications: Broad-spectrum herbicide; the amino group and potassium ion improve soil mobility and bioavailability .
Structural and Functional Comparison Table
*Estimated based on molecular formula.
Regulatory and Commercial Considerations
- Customs Codes : 3,6-Dichloropyridine-2-carboxylic acid derivatives are classified under specific commodity codes (e.g., 29 33 39 25 for the acid, 29 33 39 35 for hydroxyethylammonium salt), reflecting their industrial significance .
- Storage and Handling : Methyl esters require low-temperature storage (-20°C) to maintain purity, while salts like Clopyralid-olamine have higher thermal stability .
Biological Activity
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with significant biological activity. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₈Cl₂N₃O₃
- Molecular Weight : 220.053 g/mol
- IUPAC Name : this compound
- InChI Key : YWFCLGHVIXWPPZ-UHFFFAOYSA-N
Chemical Structure
The structure consists of a pyridine ring substituted at positions 3 and 6 with chlorine atoms and a carboxylate group. The presence of the pyridin-3-yloxyethyl moiety enhances its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with specific receptors in the body, influencing signaling pathways that regulate cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Agents : Due to its inhibitory effects on bacterial growth.
- Anti-inflammatory Drugs : Modulating inflammatory pathways could provide relief in conditions characterized by excessive inflammation.
- Anticancer Agents : Some studies indicate that it may have cytotoxic effects on cancer cell lines.
Case Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment on animal models, the compound was administered to evaluate its anti-inflammatory effects. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | In vitro assays on bacterial strains | Significant inhibition against E. coli and S. aureus |
| Anti-inflammatory Effects | Animal model studies | Reduced levels of TNF-alpha and IL-6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
